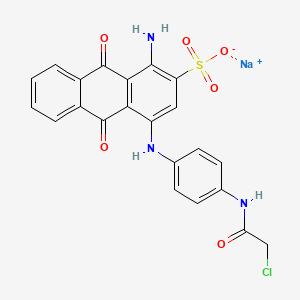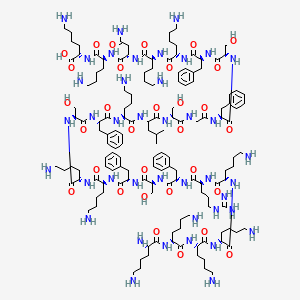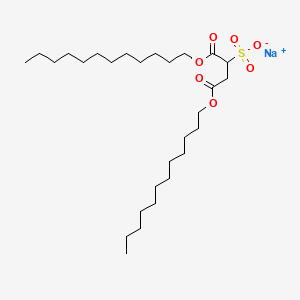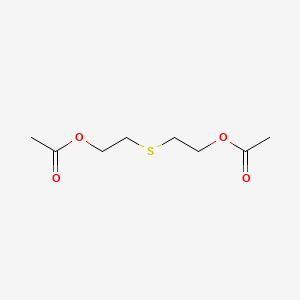
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two m-fluorophenyl groups attached to a propen-1-amine backbone, with N,N-dimethyl substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and N,N-dimethylformamide.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield fluorinated ketones or aldehydes.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can result in halogenated derivatives.
科学研究应用
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Propen-1-amine, 3,3-bis(m-chlorophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-bromophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with bromine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-iodophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of m-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
属性
CAS 编号 |
21165-53-7 |
|---|---|
分子式 |
C17H18ClF2N |
分子量 |
309.8 g/mol |
IUPAC 名称 |
3,3-bis(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F2N.ClH/c1-20(2)10-9-17(13-5-3-7-15(18)11-13)14-6-4-8-16(19)12-14;/h3-9,11-12H,10H2,1-2H3;1H |
InChI 键 |
NEWLATOFXAHBFJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)





![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)





